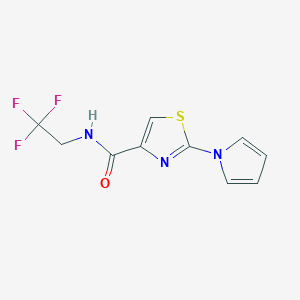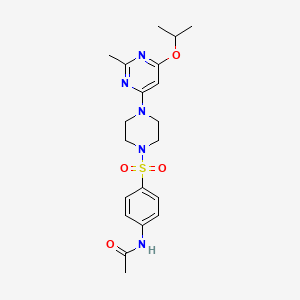![molecular formula C23H22ClN5OS B2876468 2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one CAS No. 422279-62-7](/img/structure/B2876468.png)
2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one is a useful research compound. Its molecular formula is C23H22ClN5OS and its molecular weight is 451.97. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Macromolecular Adduct Formation and Metabolism
Studies on heterocyclic amines, which share structural motifs with the compound , have explored their interactions with macromolecules and metabolism in humans and rodents. These investigations reveal insights into the dosimetry of protein and DNA adduct formation, comparing adduct levels in human tissues to those in rodents and highlighting differences in metabolite profiles between species. Such research emphasizes the importance of understanding the biochemical interactions of complex compounds for assessing their safety and potential effects on health (Turteltaub et al., 1999).
Dietary Heterocyclic Amines and Cancer Risk
Further research into heterocyclic amines, compounds related by their structural complexity and potential bioactivity, has evaluated their association with cancer risk. For instance, studies on dietary exposure to these amines suggest a link between their intake and the risk of developing certain cancers, highlighting the relevance of understanding the metabolic pathways and health impacts of such compounds (Sinha et al., 2000).
Pharmacodynamic Studies
The pharmacodynamic properties of quinazoline derivatives, which are structurally related to the compound in interest, have been explored for their potential therapeutic applications. Studies on these compounds, such as imiquimod and anagrelide, investigate their mechanisms of action, including immunomodulatory effects and impact on platelet levels, offering insights into the potential medical applications of complex quinazoline derivatives (Witt et al., 1993; Silverstein et al., 1988).
Biomonitoring and Exposure Assessment
Research on biomonitoring methods for heterocyclic aromatic amines, similar in the context of assessing exposure to complex organic compounds, underscores the importance of developing analytical techniques to measure metabolites in biological samples. Such studies are crucial for evaluating human exposure to potentially hazardous compounds and understanding their metabolism and excretion patterns (Stillwell et al., 1999).
Propiedades
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5OS/c1-23(2,3)16-10-8-15(9-11-16)14-31-22-25-18-7-5-4-6-17(18)21(30)29(22)28-20-13-12-19(24)26-27-20/h4-13H,14H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPASZCVWTKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC4=NN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)




![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)

![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)
